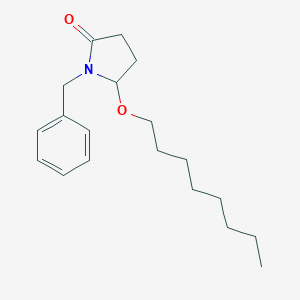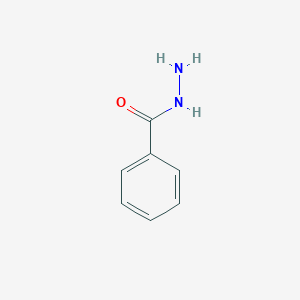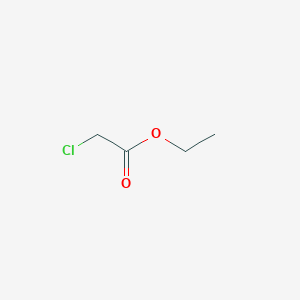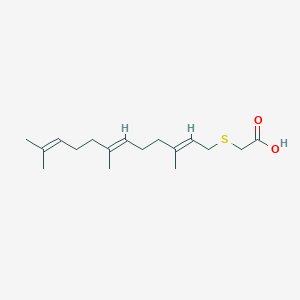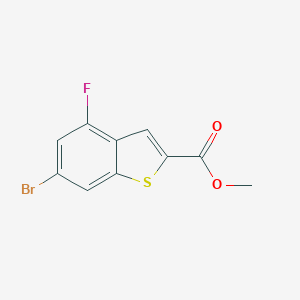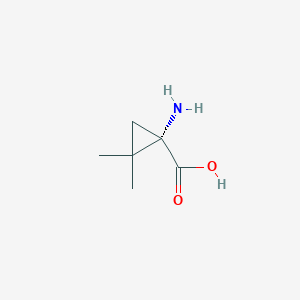
(1S)-1-amino-2,2-dimethylcyclopropane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-1-amino-2,2-dimethylcyclopropane-1-carboxylic acid, also known as ADMC, is an amino acid derivative that has gained significant interest in the scientific community due to its unique structure and potential applications. ADMC is a cyclopropane-containing amino acid that is not found in nature but can be synthesized through various methods.
Mecanismo De Acción
The mechanism of action of (1S)-1-amino-2,2-dimethylcyclopropane-1-carboxylic acid is not yet fully understood, but it is believed to involve the modulation of various cellular pathways and signaling molecules. (1S)-1-amino-2,2-dimethylcyclopropane-1-carboxylic acid has been shown to inhibit the activity of enzymes involved in the biosynthesis of certain prostaglandins and leukotrienes, which are known to play a role in inflammation and pain.
Efectos Bioquímicos Y Fisiológicos
(1S)-1-amino-2,2-dimethylcyclopropane-1-carboxylic acid has been shown to have various biochemical and physiological effects, including anti-inflammatory, analgesic, and neuroprotective properties. (1S)-1-amino-2,2-dimethylcyclopropane-1-carboxylic acid has also been shown to modulate the activity of certain neurotransmitters, including dopamine and serotonin, which are involved in the regulation of mood and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (1S)-1-amino-2,2-dimethylcyclopropane-1-carboxylic acid in lab experiments is its unique structure, which allows for the development of new and innovative chemical reactions. (1S)-1-amino-2,2-dimethylcyclopropane-1-carboxylic acid can also be easily synthesized using various methods, making it readily available for research purposes. However, one of the limitations of (1S)-1-amino-2,2-dimethylcyclopropane-1-carboxylic acid is its relatively low solubility in water, which can make it challenging to work with in certain experiments.
Direcciones Futuras
There are several future directions for (1S)-1-amino-2,2-dimethylcyclopropane-1-carboxylic acid research, including the development of new drugs and pharmaceuticals, the study of its potential applications in materials science, and the exploration of its role in various cellular pathways and signaling molecules. Additionally, further research is needed to fully understand the mechanism of action of (1S)-1-amino-2,2-dimethylcyclopropane-1-carboxylic acid and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of (1S)-1-amino-2,2-dimethylcyclopropane-1-carboxylic acid involves the use of different chemical reactions, including cyclopropanation, amino acid protection, and deprotection. One of the most common methods for (1S)-1-amino-2,2-dimethylcyclopropane-1-carboxylic acid synthesis is the cyclopropanation of glycine derivatives. This method involves the reaction of N-protected glycine with a diazoalkane reagent to form a cyclopropane-containing intermediate, which is then deprotected to yield (1S)-1-amino-2,2-dimethylcyclopropane-1-carboxylic acid.
Aplicaciones Científicas De Investigación
(1S)-1-amino-2,2-dimethylcyclopropane-1-carboxylic acid has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and materials science. One of the most promising applications of (1S)-1-amino-2,2-dimethylcyclopropane-1-carboxylic acid is in the development of new drugs and pharmaceuticals. (1S)-1-amino-2,2-dimethylcyclopropane-1-carboxylic acid has been shown to have potent activity against various diseases, including cancer, inflammation, and neurological disorders.
Propiedades
Número CAS |
130930-42-6 |
|---|---|
Nombre del producto |
(1S)-1-amino-2,2-dimethylcyclopropane-1-carboxylic acid |
Fórmula molecular |
C6H11NO2 |
Peso molecular |
129.16 g/mol |
Nombre IUPAC |
(1S)-1-amino-2,2-dimethylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C6H11NO2/c1-5(2)3-6(5,7)4(8)9/h3,7H2,1-2H3,(H,8,9)/t6-/m1/s1 |
Clave InChI |
CUDYUNNRMLWYTR-ZCFIWIBFSA-N |
SMILES isomérico |
CC1(C[C@]1(C(=O)O)N)C |
SMILES |
CC1(CC1(C(=O)O)N)C |
SMILES canónico |
CC1(CC1(C(=O)O)N)C |
Sinónimos |
Cyclopropanecarboxylic acid, 1-amino-2,2-dimethyl-, (1S)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



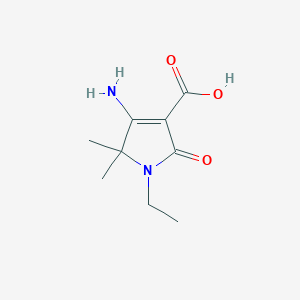
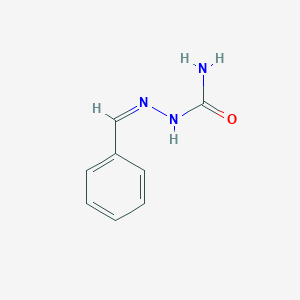
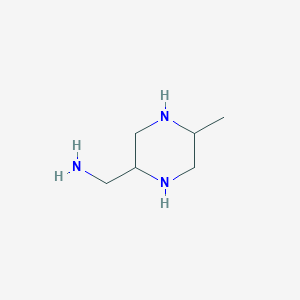
![(S,S)-1-Dicyclohexylphosphino-2-[1-(dicyclohexylphosphino)ethyl]ferrocene](/img/structure/B140632.png)
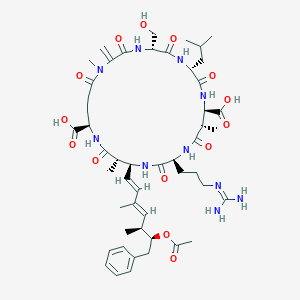
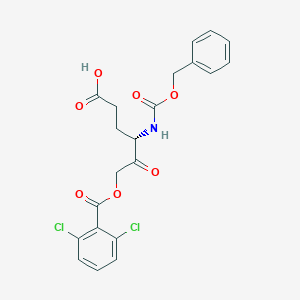


![1,1'-Methylene Bis[Theobromine]](/img/structure/B140648.png)
